molecular formula C18H16N4OS2 B13369031 3-[(Benzylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369031
M. Wt: 368.5 g/mol
InChI Key: FLDOFUBLARIXNM-UHFFFAOYSA-N
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Description

3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential in drug design and development .

Chemical Reactions Analysis

3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, affecting metabolic pathways and cellular functions . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazoles and triazolothiadiazines. These compounds share structural similarities but differ in their pharmacological profiles and specific applications. For example:

The uniqueness of 3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H16N4OS2

Molecular Weight

368.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS2/c1-23-15-9-5-8-14(10-15)17-21-22-16(19-20-18(22)25-17)12-24-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3

InChI Key

FLDOFUBLARIXNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4

Origin of Product

United States

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